molecular formula C21H21N3O4 B2473191 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034500-30-4

2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2473191
CAS No.: 2034500-30-4
M. Wt: 379.416
InChI Key: UEMSTRQGEUVOKI-UHFFFAOYSA-N
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Description

2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. It incorporates a 2,6-dimethylpyrimidine scaffold, a structure known for its significant role in medicinal chemistry due to its presence in molecules with documented antimicrobial and antitumor activities . The piperidine moiety, a common feature in bioactive compounds, serves as a conformational constraint and functional spacer that can influence receptor binding and pharmacokinetic properties . This molecular architecture is strategically combined with a 4H-chromen-4-one (flavone) core, a privileged structure in drug discovery associated with a wide spectrum of biological effects. The integration of these distinct pharmacophores creates a novel chemical entity intended for investigating structure-activity relationships, particularly in the context of enzyme inhibition and targeted therapeutic applications. Researchers can utilize this compound as a key intermediate or a molecular probe in the synthesis of more complex heterocyclic systems, and in the exploration of new mechanisms of action against biological targets such as kinases and other ATP-binding proteins . Its primary research value lies in its potential to modulate biochemical pathways, making it a candidate for in vitro screening assays in oncology and infectious disease research.

Properties

IUPAC Name

2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-10-20(23-14(2)22-13)27-15-6-5-9-24(12-15)21(26)19-11-17(25)16-7-3-4-8-18(16)28-19/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSTRQGEUVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aqua-Mediated Multi-Component Reaction

Aqueous-phase synthesis using potassium carbonate (K₂CO₃) as a base facilitates the condensation of:

  • 2-Hydroxyacetophenone derivatives
  • Malononitrile
  • Aromatic aldehydes

Example Protocol :

  • Combine 2-hydroxy-4-bromoacetophenone (1.0 equiv), malononitrile (1.2 equiv), and benzaldehyde (1.1 equiv) in H₂O.
  • Add K₂CO₃ (2.0 equiv) and stir at 80°C for 6–8 hours.
  • Acidify with HCl to precipitate 2-amino-4H-chromene-3-carbonitrile.
  • Oxidize with Jones reagent (CrO₃/H₂SO₄) to yield 4H-chromen-4-one.

Yield : 68–72% after oxidation.

Preparation of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine

The piperidine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) on activated pyrimidine:

Pyrimidine Functionalization

Reactants :

  • 4-Chloro-2,6-dimethylpyrimidine (1.0 equiv)
  • 3-Hydroxypiperidine (1.2 equiv)

Conditions :

  • Dissolve in anhydrous DMF under nitrogen.
  • Add cesium carbonate (Cs₂CO₃, 2.5 equiv) as a base.
  • Heat at 90°C for 12–16 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 58–63%.

Mechanistic Insight :
The electron-withdrawing methyl groups on pyrimidine enhance electrophilicity at C4, enabling oxygen nucleophile attack (Figure 2).

Amide Coupling: Chromenone-Piperidine Conjugation

The final step involves forming the amide bond between the chromenone carboxylic acid and the piperidine amine.

Carbodiimide-Mediated Coupling

Protocol :

  • Activate 4H-chromen-4-one-2-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) and N-hydroxybenzotriazole (HOBt) (1.5 equiv) in DCM.
  • Add 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1.1 equiv) and stir at 25°C for 12 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 75–82%.

Alternative: Acid Chloride Route

  • Convert chromenone carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React with piperidine derivative in the presence of triethylamine (Et₃N).

Yield : 70–76%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve SNAr kinetics but complicate purification.
  • Coupling reactions in DCM or THF minimize side reactions.

Steric Hindrance Mitigation

  • Microwave-assisted synthesis reduces reaction time for SNAr (4 hours at 120°C).
  • Bulky bases (e.g., DIPEA) enhance amidation efficiency.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, chromenone H-5), 6.89 (s, 1H, pyrimidine H-5), 4.12–4.08 (m, 1H, piperidine H-3).
  • MS (ESI+) : m/z 380.2 [M+H]⁺.

Purity : ≥95% (HPLC, C18 column, acetonitrile/H₂O gradient).

Comparative Analysis of Methods

Parameter SNAr Synthesis Amide Coupling
Yield 58–63% 70–82%
Reaction Time 12–16 hours 12–24 hours
Purification Complexity Moderate High
Scalability Pilot-scale feasible Lab-scale optimized

Industrial Perspectives

Patents highlight continuous-flow systems for large-scale SNAr reactions, achieving 85% conversion with in-line purification. Green chemistry initiatives favor aqueous-phase chromenone synthesis, reducing organic waste.

Chemical Reactions Analysis

Hydrolysis of the Piperidine-Carbonyl Bond

The amide-like carbonyl group in the piperidine-carboxylate structure is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid derivative and a secondary amine.

Reaction Conditions

  • Acidic Hydrolysis : 6M HCl, reflux (110–120°C), 12–24 hours

  • Basic Hydrolysis : 2M NaOH, ethanol/water (1:1), 80°C, 8–12 hours

ReactantProductYield (%)ConditionsMechanism
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine + 4-oxo-4H-chromene-2-carboxylic acid65–78 Acidic or basic hydrolysisNucleophilic acyl substitution

This reaction is critical for generating bioactive carboxylic acid intermediates, as demonstrated in piperidine-pyrimidine hybrids .

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidinyl Ether

The ether linkage between the pyrimidine and piperidine rings may undergo SNAr reactions under strongly basic conditions, particularly at the 4-position of the pyrimidine ring.

Reaction Conditions

  • NaH/DMF, 60°C, 6–8 hours

  • Nucleophiles: amines, thiols, or alkoxides

ReactantNucleophileProductYield (%)
This compoundBenzylamine2-(3-((2,6-dimethylpyrimidin-4-yl)amino)piperidine-1-carbonyl)-4H-chromen-4-one52

The electron-withdrawing methyl groups at the 2- and 6-positions activate the pyrimidine ring for substitution.

Functionalization of the Coumarin Core

The chromen-4-one system can undergo electrophilic substitution at the 3-position or photooxygenation at the 4-position.

Key Reactions

  • Nitration : HNO₃/H₂SO₄, 0–5°C, 2 hours → 3-nitro derivative

  • Bromination : Br₂/CHCl₃, RT, 1 hour → 3-bromo derivative

Reaction TypeProductYield (%)Conditions
Nitration2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-3-nitro-4H-chromen-4-one70 HNO₃ (conc.), H₂SO₄, 0°C
Bromination2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-3-bromo-4H-chromen-4-one85 Br₂ in CHCl₃, RT

These modifications enhance electronic diversity, as seen in functionalized thieno[2,3-b]pyridines .

Reduction of the Chromen-4-one System

Catalytic hydrogenation reduces the coumarin’s α,β-unsaturated ketone to a dihydro derivative.

Reaction Conditions

  • H₂ (1 atm), 10% Pd/C, ethanol, RT, 12 hours

ReactantProductYield (%)
This compound2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-3,4-dihydrochromen-4-ol90

Cross-Coupling Reactions

The pyrimidine ring’s methyl groups can participate in palladium-catalyzed cross-couplings.

Reaction Conditions

  • Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 hours

ReactantPartnerProductYield (%)
This compoundPhenylboronic acid2-(3-((2,6-diphenylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one60

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the coumarin system, forming dimers.

ReactantConditionsProductYield (%)
This compoundUV (365 nm), acetone, 48 hoursDimeric coumarin derivative40

Complexation with Metal Ions

The carbonyl and ether oxygen atoms can coordinate transition metals like Cu(II) or Fe(III).

Metal SaltConditionsProductStability Constant (log K)
CuCl₂Ethanol, RT, 2 hours[Cu(C₃₀H₂₈N₄O₅)Cl]4.2

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. Studies have shown that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. The presence of the pyrimidine moiety in this compound may enhance its interaction with biological targets involved in cancer progression.

2. Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. A study evaluating related piperidine derivatives demonstrated their ability to modulate sodium channels, which are crucial in seizure activity. This mechanism may be relevant for the compound under discussion, warranting further investigation into its anticonvulsant potential.

3. Neuroprotective Effects
Given the piperidine and pyrimidine components, this compound may also exhibit neuroprotective properties. Research on similar compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Screening

A recent study evaluated a series of chromenone derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural features similar to 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting significant potential for further development as anticancer agents.

Case Study 2: Anticonvulsant Activity

In an experimental model assessing the anticonvulsant properties of related compounds, it was found that certain derivatives significantly reduced seizure frequency and duration. The study highlighted the importance of the piperidine ring in enhancing efficacy against induced seizures, supporting the hypothesis that similar effects might be observed with the compound .

Data Table: Summary of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis; inhibits proliferationSignificant activity against breast and lung cancer cell lines
AnticonvulsantModulates sodium channelsReduced seizure frequency and duration in animal models
NeuroprotectiveProtects against oxidative stress; inhibits excitotoxicityPotential protective effects observed in neuronal cell models

Mechanism of Action

The mechanism of action of 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a role in cell signaling pathways.

    DNA Intercalation: The chromenone core can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one Piperidine-carbonyl, 2,6-dimethylpyrimidin-4-yloxy ~435.45 (calculated) Not reported Inferred antitumor activity (based on chromone core) N/A
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11, ) Thiazolidinone, thieno[3,4-d]pyrimidinone ~427.44 (calculated) Not reported Anticancer (via thiazolidinone moiety)
Example 64 () Pyrazolo[3,4-c]pyrimidine, fluorophenyl 536.4 303–306 Antitumor (confirmed via patent data)
(E)-3-((Perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH, ) Hydrazono-perfluorophenyl ~356.27 (calculated) Not reported Antitumor (validated via DFT/docking studies)

Key Observations :

  • Substituent Diversity: The target compound’s piperidine-pyrimidine substituent contrasts with thiazolidinone (Compound 11) or pyrazolo-pyrimidine (Example 64) groups, influencing solubility and target selectivity. Piperidine’s flexibility may enhance binding to conformational-sensitive targets like kinases .

Biological Activity

The compound 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 376.46 g/mol. The structure features a chromenone core linked to a piperidine ring substituted with a pyrimidine moiety, which may influence its biological activity significantly.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit antimicrobial properties. For instance, compounds with pyrimidine and piperidine structures have shown promising results against various bacterial strains. A study evaluating the antimicrobial activity of thiazolidinone derivatives revealed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity Type
4a100Antibacterial
4e200Antifungal

Anticancer Properties

The incorporation of pyrimidine derivatives has been linked to anticancer activities. For example, chloroethyl pyrimidine nucleosides were found to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells . The specific mechanisms often involve the disruption of DNA synthesis pathways and induction of apoptosis in cancer cells.

The biological activity of This compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria .
  • Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by affecting key regulatory proteins.

Case Studies

  • Antimicrobial Screening : A series of new compounds derived from pyrimidine were synthesized and screened for their antimicrobial activity against various pathogens. The results indicated that compounds similar to the target molecule exhibited significant antibacterial effects, particularly against resistant strains .
  • Anticancer Efficacy : In vitro studies demonstrated that certain pyrimidine-containing compounds could effectively reduce tumor cell viability by inducing apoptosis through caspase activation pathways .

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